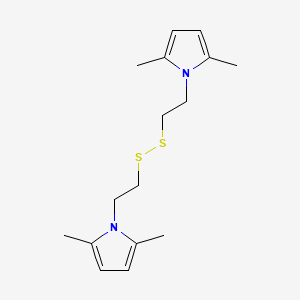
1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is a complex organic compound known for its unique structure and properties. It is a homobifunctional, maleimide crosslinker used primarily for conjugation between sulfhydryl groups (-SH). This compound is commonly utilized in the exploration and characterization of protein structures and interactions .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves several steps. The primary synthetic route includes the reaction of 2,5-dimethyl-1H-pyrrole with dithiodi(2,1-ethanediyl) under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is conducted at ambient temperatures. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) has a wide range of scientific research applications:
Chemistry: Used as a crosslinking reagent to study protein structures and interactions.
Biology: Employed in the conjugation of biomolecules, aiding in the study of cellular processes.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves its ability to form covalent bonds with sulfhydryl groups. This crosslinking capability allows it to stabilize protein structures and facilitate the study of protein-protein interactions. The molecular targets primarily include thiol-containing proteins and peptides .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is unique due to its disulfide bond in the spacer arm, which allows for cleavable crosslinks. Similar compounds include:
1H-Pyrrole, 1,1’-(1,2-ethanediyl)bis-: Lacks the disulfide bond, making it non-cleavable.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar in structure but with a different spacer arm length.
1H-Pyrrole, 2,5-dimethyl-: A simpler compound without the crosslinking functionality.
These comparisons highlight the unique properties of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) in terms of its cleavable crosslinking ability and specific applications in scientific research.
Eigenschaften
CAS-Nummer |
153686-94-3 |
|---|---|
Molekularformel |
C16H24N2S2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1-[2-[2-(2,5-dimethylpyrrol-1-yl)ethyldisulfanyl]ethyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C16H24N2S2/c1-13-5-6-14(2)17(13)9-11-19-20-12-10-18-15(3)7-8-16(18)4/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
YWKHALMQISZVBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCSSCCN2C(=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




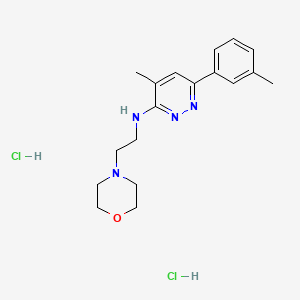
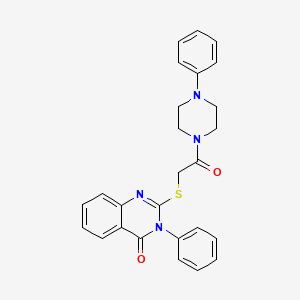
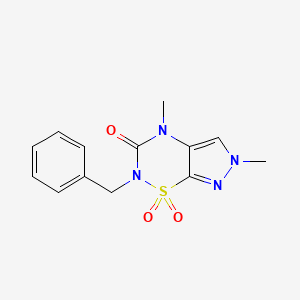
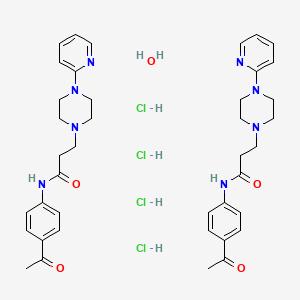
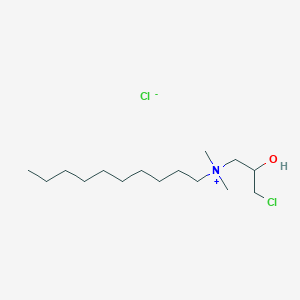
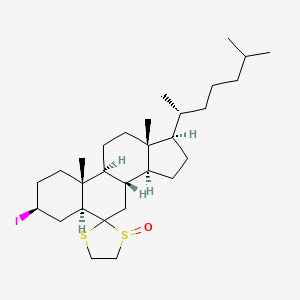
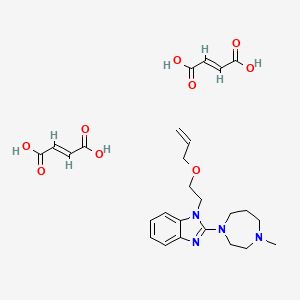


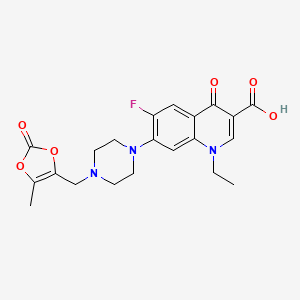
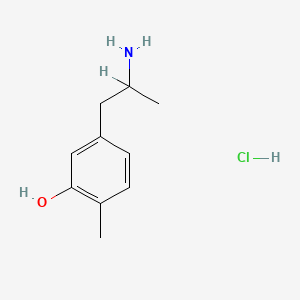
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
